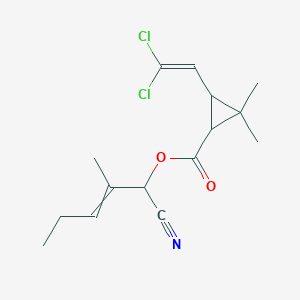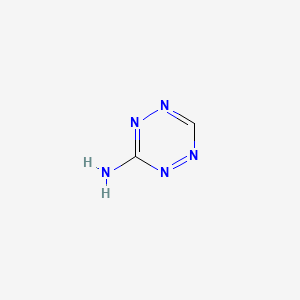
(R)-3-Chloro-2-methylpropionyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Chloro-2-methylpropionyl chloride is an organic compound with the molecular formula C4H7ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-3-Chloro-2-methylpropionyl chloride can be synthesized through several methods. One common method involves the reaction of ®-3-chloro-2-methylpropionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acid chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chloro-2-methylpropionyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Chloro-2-methylpropionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, ®-3-Chloro-2-methylpropionyl chloride hydrolyzes to form ®-3-chloro-2-methylpropionic acid and hydrochloric acid.
Reduction: It can be reduced to ®-3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound from the corresponding acid.
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
®-3-Chloro-2-methylpropionic Acid: Formed through hydrolysis.
®-3-Chloro-2-methylpropanol: Formed through reduction.
Applications De Recherche Scientifique
Chemistry
®-3-Chloro-2-methylpropionyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize intermediates for active pharmaceutical ingredients (APIs). It plays a crucial role in the development of drugs with specific chiral properties, which can enhance the efficacy and reduce the side effects of medications.
Industry
In the agrochemical industry, ®-3-Chloro-2-methylpropionyl chloride is used to produce herbicides, insecticides, and fungicides. Its reactivity and chiral nature make it valuable for creating compounds with targeted biological activity.
Mécanisme D'action
The mechanism of action of ®-3-Chloro-2-methylpropionyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Chloro-2-methylpropionyl chloride: The enantiomer of ®-3-Chloro-2-methylpropionyl chloride, with similar chemical properties but different biological activity.
3-Chloropropionyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
2-Chloropropionyl chloride: The chlorine atom is positioned differently, affecting its reactivity and use.
Uniqueness
®-3-Chloro-2-methylpropionyl chloride is unique due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity and therapeutic effects.
Propriétés
Numéro CAS |
80141-51-1 |
|---|---|
Formule moléculaire |
C4H6Cl2O |
Poids moléculaire |
140.99 g/mol |
Nom IUPAC |
3-chloro-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |
Clé InChI |
REBZXOIBOIJEAU-UHFFFAOYSA-N |
SMILES |
CC(CCl)C(=O)Cl |
SMILES isomérique |
C[C@H](CCl)C(=O)Cl |
SMILES canonique |
CC(CCl)C(=O)Cl |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,5-A]pyridine-3-ethanamine](/img/structure/B3057319.png)
![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)

![6-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3057323.png)






![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)

